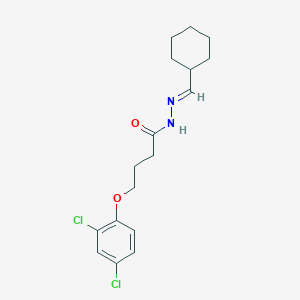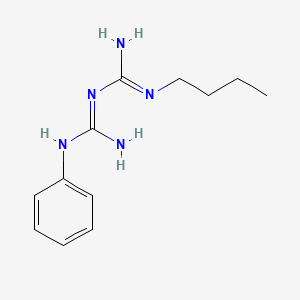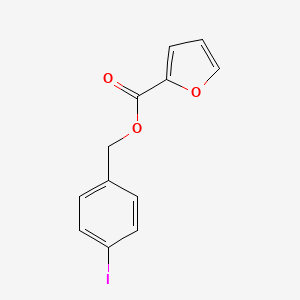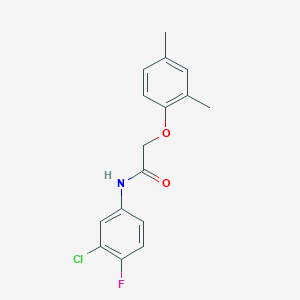
N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide, also known as CPPU, is a synthetic plant growth regulator that has gained significant attention in recent years due to its potential applications in agriculture. CPPU belongs to the family of substituted phenylureas and has been shown to promote cell division and elongation, increase fruit size and yield, and enhance stress tolerance in plants. In
Wirkmechanismus
N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide acts as a cytokinin-like compound, promoting cell division and elongation by stimulating the activity of cytokinin receptors. N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide also enhances the expression of genes involved in cell division and elongation, as well as stress response pathways. Additionally, N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide has been shown to increase the activity of enzymes involved in carbohydrate metabolism, leading to increased sugar accumulation in fruits and vegetables.
Biochemical and Physiological Effects:
N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide has been shown to have a number of biochemical and physiological effects on plants. It promotes cell division and elongation, leading to increased plant growth and yield. N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide also enhances stress tolerance by increasing the activity of stress response pathways and improving the efficiency of photosynthesis. Furthermore, N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide increases the sugar content, vitamin C content, and antioxidant activity of fruits and vegetables, leading to improved quality.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide has several advantages for lab experiments. It is easy to apply and has a long shelf life. It is also relatively inexpensive compared to other plant growth regulators. However, there are some limitations to its use in lab experiments. N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide can be toxic to some plant species at high concentrations, and its effects can vary depending on the plant species, cultivar, and growth conditions.
Zukünftige Richtungen
There are several future directions for research on N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide. One area of interest is the development of new N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide analogs with improved efficacy and specificity. Another area of research is the elucidation of the molecular mechanisms underlying N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide's effects on plant growth and development. Additionally, there is a need for further studies on the effects of N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide on plant-microbe interactions and its potential applications in sustainable agriculture. Finally, the development of new formulations and delivery systems for N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide could enhance its effectiveness and reduce its environmental impact.
Synthesemethoden
N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide can be synthesized using a variety of methods, including the reaction of 4-chloro-2,6-dinitrophenol with cyclohexanone to form 4-cyclohexylmethylene-2,6-dinitrophenol, which is then reacted with 2,4-dichlorophenoxyacetic acid to form N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide. Other methods involve the reaction of 4-chloro-2,6-dinitrophenol with cyclohexanone to form 4-cyclohexylmethylene-2,6-dinitrophenol, which is then reacted with 2,4-dichlorophenylhydrazine to form N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide.
Wissenschaftliche Forschungsanwendungen
N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide has been extensively studied for its potential applications in agriculture. It has been shown to promote cell division and elongation, increase fruit size and yield, and enhance stress tolerance in a variety of crops, including grapes, kiwifruit, apples, tomatoes, and strawberries. N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide has also been shown to improve the quality of fruits and vegetables by increasing their sugar content, vitamin C content, and antioxidant activity. Furthermore, N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide has been demonstrated to be effective in reducing the negative effects of environmental stressors, such as drought, salinity, and extreme temperatures, on crop growth and development.
Eigenschaften
IUPAC Name |
N-[(E)-cyclohexylmethylideneamino]-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O2/c18-14-8-9-16(15(19)11-14)23-10-4-7-17(22)21-20-12-13-5-2-1-3-6-13/h8-9,11-13H,1-7,10H2,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUHDPZJKHLRFQ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyleneamino)-4-(2,4-dichlorophenoxy)butyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5780941.png)

![methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B5780957.png)

![allyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5780967.png)

![2-benzyl-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5781001.png)
![2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5781003.png)


![2-methyl-1-phenylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5781031.png)

![2-methyl-3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5781037.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5781045.png)